
2-(Cyclopenta-2,4-dien-1-ylidene)-2H-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopenta-2,4-dien-1-ylidene)-2H-1,3-benzodioxole is an organic compound characterized by its unique structure, which includes a cyclopentadiene ring fused to a benzodioxole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopenta-2,4-dien-1-ylidene)-2H-1,3-benzodioxole typically involves the Diels-Alder reaction, a cycloaddition reaction between a diene and a dienophile. In this case, cyclopentadiene acts as the diene, and a suitable dienophile, such as a substituted benzodioxole, is used. The reaction is usually carried out under thermal conditions, often requiring temperatures between 60°C and 120°C to proceed efficiently.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopenta-2,4-dien-1-ylidene)-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Hydrogenated products with reduced double bonds.
Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-(Cyclopenta-2,4-dien-1-ylidene)-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its reactive diene moiety.
Mécanisme D'action
The mechanism of action of 2-(Cyclopenta-2,4-dien-1-ylidene)-2H-1,3-benzodioxole involves its ability to participate in cycloaddition reactions, forming stable adducts with various dienophiles. This reactivity is attributed to the electron-rich nature of the cyclopentadiene ring, which facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application, such as binding to biological macromolecules in medicinal chemistry or forming cross-linked networks in materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopenta-2,4-dien-1-yltrimethylsilane: Similar in structure but with a trimethylsilyl group instead of the benzodioxole moiety.
Fulvenes: Compounds with a similar cyclopentadiene core but different substituents, often used in cycloaddition reactions.
Cyclopentadienone derivatives: Compounds with a cyclopentadienone core, used in various organic synthesis applications.
Uniqueness
2-(Cyclopenta-2,4-dien-1-ylidene)-2H-1,3-benzodioxole is unique due to the presence of the benzodioxole moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability, such as in the synthesis of complex organic molecules and the development of advanced materials.
Propriétés
Numéro CAS |
53639-64-8 |
|---|---|
Formule moléculaire |
C12H8O2 |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
2-cyclopenta-2,4-dien-1-ylidene-1,3-benzodioxole |
InChI |
InChI=1S/C12H8O2/c1-2-6-9(5-1)12-13-10-7-3-4-8-11(10)14-12/h1-8H |
Clé InChI |
IWQKFWZNKRIACS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)OC(=C3C=CC=C3)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


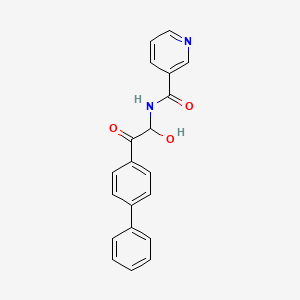
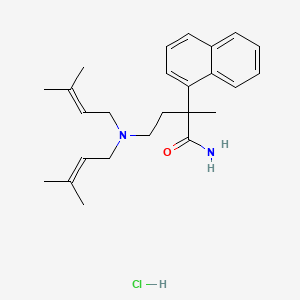

![Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]-](/img/structure/B14651308.png)
![5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14651314.png)
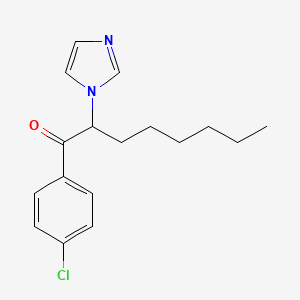

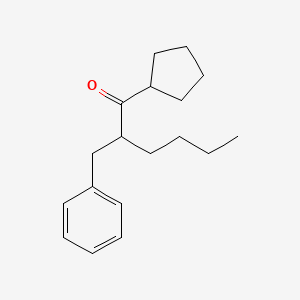

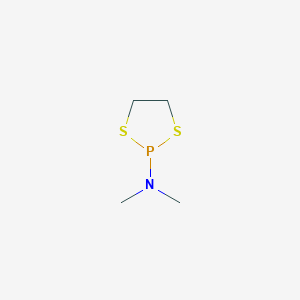
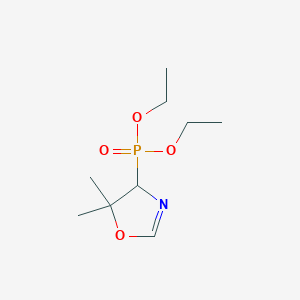
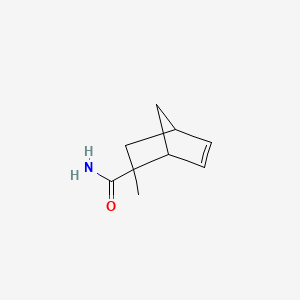
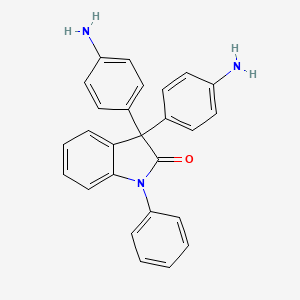
![4-([1,2,4]Triazino[5,6-c]quinolin-3-yl)aniline](/img/structure/B14651351.png)
